
N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide
Vue d'ensemble
Description
N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide, also known as A-836,339, is a synthetic cannabinoid receptor agonist that has been developed for scientific research purposes. It is a potent and selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.
Mécanisme D'action
N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune function, reduce inflammation, and alleviate pain. The exact mechanism of action of N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of immune function, the reduction of inflammation, and the alleviation of pain. It has also been shown to have antitumor activity in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune function and inflammation without affecting other physiological processes. However, one limitation of using N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide is its synthetic nature, which may limit its applicability to natural systems.
Orientations Futures
There are many potential future directions for the use of N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide in scientific research. One area of interest is the development of novel therapeutics for conditions such as multiple sclerosis, cancer, and neuropathic pain. Another area of interest is the investigation of the role of the CB2 receptor in other physiological processes, such as the regulation of appetite and metabolism. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide and to optimize its pharmacological properties for therapeutic use.
Applications De Recherche Scientifique
N-(3-methylphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide has been used in a variety of scientific research applications, including the study of the cannabinoid system and its role in immune function, inflammation, and pain. It has also been investigated as a potential therapeutic agent for various conditions, such as multiple sclerosis, cancer, and neuropathic pain.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-N-(2,2,5-trimethylhex-4-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(2)10-11-18(5,6)13-19(16(4)20)17-9-7-8-15(3)12-17/h7-10,12H,11,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDTWFSCUYTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(C)(C)CC=C(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-(2,2,5-trimethylhex-4-enyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3821502.png)


![1-[5-ethyl-2-(ethylthio)-3-thienyl]-N,N-dimethylmethanamine](/img/structure/B3821529.png)

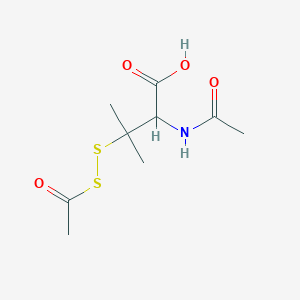

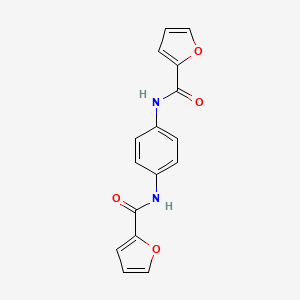
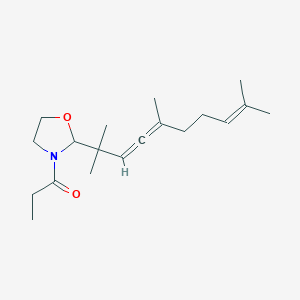
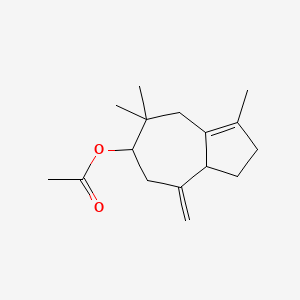

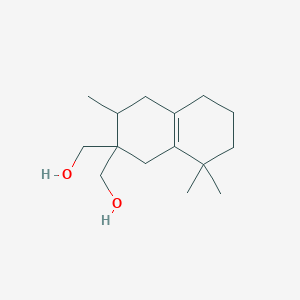
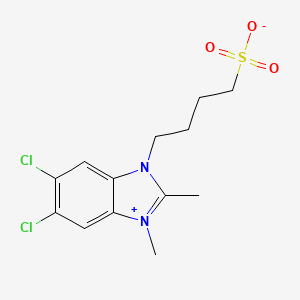
![5-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3821603.png)